molecular formula C8H10FNO3S B11960320 3-Amino-4-ethoxybenzenesulfonyl fluoride CAS No. 108045-23-4

3-Amino-4-ethoxybenzenesulfonyl fluoride

Cat. No.: B11960320
CAS No.: 108045-23-4
M. Wt: 219.24 g/mol
InChI Key: VHQMHHNNPYKUPQ-UHFFFAOYSA-N
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Description

3-Amino-4-ethoxybenzenesulfonyl fluoride is a chemical compound with the molecular formula C8H10FNO3S and a molecular weight of 219.236 g/mol . It is a sulfonyl fluoride derivative, which is known for its applications in various fields of chemistry and biology. This compound is particularly interesting due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-ethoxybenzenesulfonyl fluoride typically involves the reaction of 3-amino-4-ethoxybenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction, where the sulfonyl chloride is treated with potassium fluoride (KF) or potassium bifluoride (KHF2) in an aqueous medium . This reaction is usually carried out under mild conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often employs similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as 18-crown-6 ether, can enhance the efficiency of the fluorination process . Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-ethoxybenzenesulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, forming corresponding nitro or hydroxylamine derivatives.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups onto the benzene ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Electrophilic Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions are typical.

Major Products:

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Nitro and Hydroxylamine Derivatives: Resulting from oxidation and reduction reactions.

    Substituted Aromatics: Products of electrophilic aromatic substitution.

Properties

CAS No.

108045-23-4

Molecular Formula

C8H10FNO3S

Molecular Weight

219.24 g/mol

IUPAC Name

3-amino-4-ethoxybenzenesulfonyl fluoride

InChI

InChI=1S/C8H10FNO3S/c1-2-13-8-4-3-6(5-7(8)10)14(9,11)12/h3-5H,2,10H2,1H3

InChI Key

VHQMHHNNPYKUPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)F)N

Origin of Product

United States

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